![molecular formula C19H28F3NO2 B12554150 2-[Methyl(phenyl)amino]decyl trifluoroacetate CAS No. 143643-83-8](/img/structure/B12554150.png)
2-[Methyl(phenyl)amino]decyl trifluoroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[Methyl(phenyl)amino]decyl trifluoroacetate is an organic compound that features a trifluoroacetate group attached to a decyl chain, which is further linked to a methyl(phenyl)amino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Methyl(phenyl)amino]decyl trifluoroacetate typically involves the reaction of decyl alcohol with trifluoroacetic anhydride to form decyl trifluoroacetate. This intermediate is then reacted with methyl(phenyl)amine under appropriate conditions to yield the final product. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-[Methyl(phenyl)amino]decyl trifluoroacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The trifluoroacetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Aplicaciones Científicas De Investigación
2-[Methyl(phenyl)amino]decyl trifluoroacetate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in biochemical assays and as a probe for studying biological processes.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[Methyl(phenyl)amino]decyl trifluoroacetate involves its interaction with molecular targets through its trifluoroacetate and amino groups. These interactions can modulate various biochemical pathways, depending on the specific application. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity.
Comparación Con Compuestos Similares
Similar Compounds
Decyl trifluoroacetate: Similar structure but lacks the methyl(phenyl)amino group.
Trifluoroacetic acid: Contains the trifluoroacetate group but lacks the decyl chain and amino group.
1-Decanol, trifluoroacetate: Similar to decyl trifluoroacetate but with different functional groups.
Uniqueness
2-[Methyl(phenyl)amino]decyl trifluoroacetate is unique due to the presence of both the trifluoroacetate and methyl(phenyl)amino groups, which confer distinct chemical properties and reactivity. This combination makes it valuable for specific applications where both functionalities are required.
Propiedades
Número CAS |
143643-83-8 |
|---|---|
Fórmula molecular |
C19H28F3NO2 |
Peso molecular |
359.4 g/mol |
Nombre IUPAC |
2-(N-methylanilino)decyl 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C19H28F3NO2/c1-3-4-5-6-7-9-14-17(15-25-18(24)19(20,21)22)23(2)16-12-10-8-11-13-16/h8,10-13,17H,3-7,9,14-15H2,1-2H3 |
Clave InChI |
MMHVJWPBRIKACG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC(COC(=O)C(F)(F)F)N(C)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


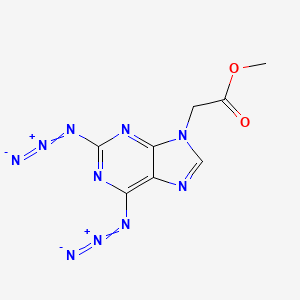

![N-Dibenzo[b,d]thiophen-2-yl-N-methylformamide](/img/structure/B12554087.png)
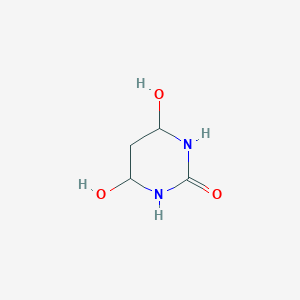
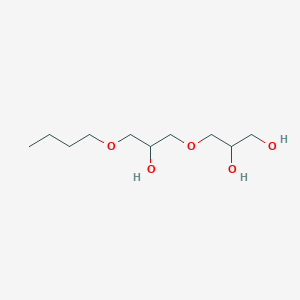
![Methyl 3-[(oct-1-en-3-yl)oxy]prop-2-enoate](/img/structure/B12554101.png)
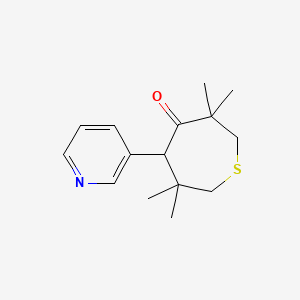
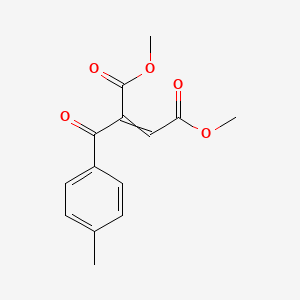
![Octahydro-1,3,4,6-tetrakis(benzyl)imidazo[4,5-d]imidazole](/img/structure/B12554133.png)
![[4-(4-Nitrophenoxy)-4-oxobutyl]phosphonic acid](/img/structure/B12554136.png)
![1,3-Dithiolo[4,5-b][1,4,7]trithionin-2-thione, 5,6,8,9-tetrahydro-](/img/structure/B12554138.png)
![[Bis(2-chlorophenoxy)phosphinyl]acetic acid ethyl ester](/img/structure/B12554142.png)
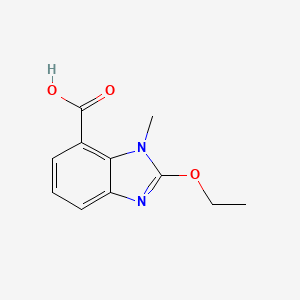
![2-[(Diphenylmethylidene)amino]hepta-4,6-dienenitrile](/img/structure/B12554157.png)
